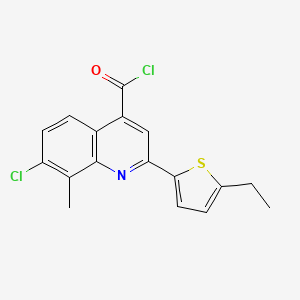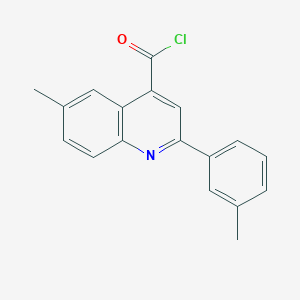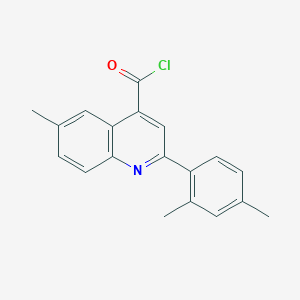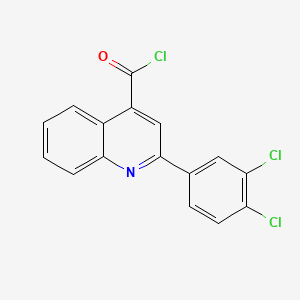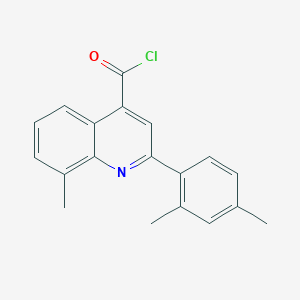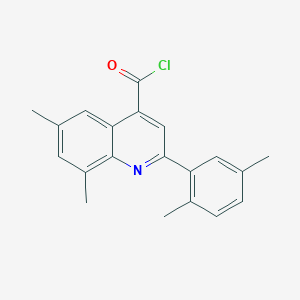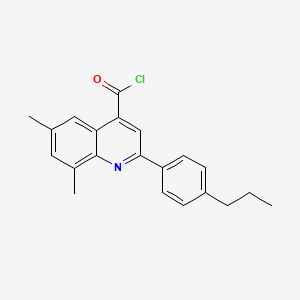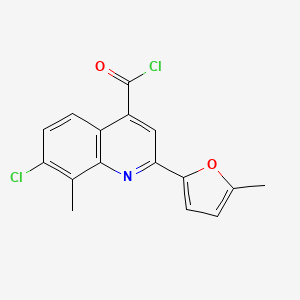![molecular formula C9H5F3N2O B1452811 6-(trifluorométhyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldéhyde CAS No. 1190311-65-9](/img/structure/B1452811.png)
6-(trifluorométhyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldéhyde
Vue d'ensemble
Description
“6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is a heterocyclic building block with the empirical formula C7H4F3NO . It’s used as a reagent in the preparation of piperidine derivatives, which are potential Alzheimer’s treatment agents .
Physical And Chemical Properties Analysis
“6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is a solid that’s soluble in methanol . It has a melting point of 52-56 °C, a boiling point of 72 °C, and a predicted density of 1.369±0.06 g/cm3 .Mécanisme D'action
Target of Action
It has been used in the synthesis of a series of potent and selective inhibitors ofaldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme involved in the biosynthesis of the mineralocorticoid aldosterone, which plays a crucial role in sodium regulation and blood pressure homeostasis.
Mode of Action
Given its use in the synthesis of aldosterone synthase inhibitors, it can be inferred that it may interact with this enzyme, potentially inhibiting its activity and thus reducing the production of aldosterone .
Biochemical Pathways
The biochemical pathways affected by 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are likely related to the biosynthesis of aldosterone, given its potential role as an aldosterone synthase inhibitor . By inhibiting aldosterone synthase, this compound could disrupt the production of aldosterone, leading to downstream effects on sodium regulation and blood pressure control.
Result of Action
The molecular and cellular effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde’s action would likely be related to its potential inhibitory effect on aldosterone synthase . By inhibiting this enzyme, the compound could reduce the production of aldosterone, potentially leading to alterations in sodium regulation and blood pressure control.
Action Environment
The action of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde could be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . These storage conditions could potentially affect the compound’s stability and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in lab experiments is its high potency and selectivity towards cancer cells and bacteria. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its accessibility and scalability for large-scale production.
Orientations Futures
There are several future directions for the research and development of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. One potential direction is to further study the mechanism of action of this compound and identify specific targets involved in its anticancer and antibacterial effects. Additionally, there is a need for further studies to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, there is also a need for the development of more efficient and scalable synthesis methods for this compound to facilitate its use in large-scale production.
Applications De Recherche Scientifique
Produits Agrochimiques
6-Trifluorométhyl-4-azaindole-3-carbaldéhyde : joue un rôle important dans l'industrie agrochimique. Ses dérivés sont principalement utilisés pour la protection des cultures contre les ravageurs. Le groupe trifluorométhyle améliore l'activité biologique des pesticides, les rendant plus efficaces à des doses plus faibles. Ce composé a été un motif structurel clé dans les ingrédients actifs de nouveaux produits agrochimiques .
Amélioration de la puissance des médicaments
Le groupe trifluorométhyle dans ce composé a été montré pour améliorer la puissance des médicaments, en particulier dans l'inhibition d'enzymes comme la transcriptase inverse. Cela est réalisé en abaissant le pKa du carbamate cyclique par le biais d'une interaction de liaison hydrogène clé avec la protéine, ce qui est crucial pour le traitement de maladies comme le VIH .
Applications antifongiques
Les dérivés du 6-Trifluorométhyl-4-azaindole-3-carbaldéhyde ont démontré des activités antifongiques significatives contre divers agents pathogènes tels que Botryosphaeria dothidea, Phompsis sp., et Sclerotinia sclerotiorum. Ces composés sont évalués en utilisant la méthode de vitesse de croissance du mycélium, certains montrant une efficacité comparable ou supérieure à celle des antifongiques établis comme le tébuconazole .
Produits vétérinaires
L'industrie vétérinaire profite également des applications de ce composé. Ses dérivés sont utilisés dans des produits qui traitent les problèmes de santé animale, offrant des solutions efficaces pour les soins vétérinaires. Les propriétés du groupe trifluorométhyle contribuent à l'efficacité de ces traitements .
Recherche antimicrobienne
La recherche sur le potentiel antimicrobien des dérivés du 6-Trifluorométhyl-4-azaindole-3-carbaldéhyde est en cours. Ces études impliquent des protocoles expérimentaux détaillés pour évaluer l'efficacité de ces composés contre une gamme de menaces microbiennes, ce qui pourrait conduire à de nouveaux traitements contre les infections .
Safety and Hazards
Propriétés
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-7-8(14-3-6)5(4-15)2-13-7/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJADIOUVVNAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676832 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190311-65-9 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




